Lopinavir Impurity T
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Overview
Description
Lopinavir Impurity T is an impurity of Lopinavir, a selective HIV protease inhibitor . It has a molecular formula of C57H66N4O7 and a molecular weight of 919.16 .
Synthesis Analysis
During the manufacturing process of Lopinavir, four related substances were observed and identified . The origin, synthesis, characterization, and control of these related substances were described in these studies .Molecular Structure Analysis
The molecular structure of this compound is complex and detailed analysis would require advanced techniques such as LC-MS . The structure is flexible, with 4 chiral centers, and possesses the potential to undergo extensive inter- and intramolecular hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex and occur during the manufacturing process of Lopinavir . These reactions are monitored and controlled to ensure the quality of the final product .Scientific Research Applications
Analytical Methodologies for Lopinavir/Ritonavir
Lopinavir, often used with ritonavir against HIV infection, has gained attention for its potential against COVID-19. Analytical methodologies for these drugs are crucial for understanding their impurity profiles, which include Lopinavir Impurity T. Chromatographic methods are commonly used for analysis, with a need for simpler and faster methods for impurity assessment (Velozo et al., 2021).
Quantitative Analysis in Pharmaceutical Formulations
A novel liquid chromatographic method was developed for the quantitation of lopinavir in the presence of its potential impurities, including this compound. This method is essential for the quality control in pharmaceutical formulations, ensuring the safe and effective use of the drug (Seshachalam et al., 2007).
Pharmacokinetic Studies
Pharmacokinetic studies of lopinavir, including the analysis of its impurities, provide insights into the drug's behavior in the human body. Understanding the pharmacokinetics is crucial for optimizing dosing regimens and improving therapeutic outcomes (van der Leur et al., 2006).
Impurity Profile in Stability Studies
The stability of lopinavir, including its impurities, is a critical aspect of pharmaceutical research. Stability studies help in understanding how storage conditions and other factors affect the drug and its impurities over time, which is essential for ensuring drug safety and efficacy (Kakadiya et al., 2011).
Impurity Structural Analysis
Analyzing the structure of lopinavir impurities, such as this compound, using techniques like NMR and MS, provides detailed information about the impurity's chemical structure. This knowledge is vital for the development of analytical methods and for understanding the impurities' potential impact on drug safety and efficacy (Devi et al., 2007).
Application in Treatment Strategies
Research into the application of lopinavir/ritonavir for treating diseases like COVID-19 also involves understanding its impurities. This research is significant for developing effective treatment strategies and understanding the drug's broader applicability (Costanzo et al., 2020).
Mechanism of Action
As an impurity of Lopinavir, Lopinavir Impurity T may share similar mechanisms of action. Lopinavir is an inhibitor of the HIV-1 protease enzyme . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .
properties
CAS RN |
1797024-56-6 |
---|---|
Molecular Formula |
C57H66N4O7 |
Molecular Weight |
919.16 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea |
Origin of Product |
United States |
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